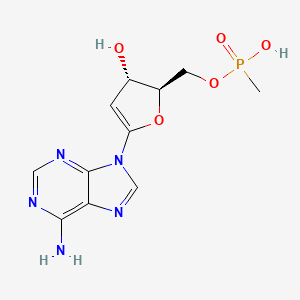

Adenosine 3',5'-cyclic methylphosphonate

Descripción

Structure

3D Structure

Propiedades

Número CAS |

117571-83-2 |

|---|---|

Fórmula molecular |

C11H14N5O5P |

Peso molecular |

327.23 g/mol |

Nombre IUPAC |

[(2R,3S)-5-(6-aminopurin-9-yl)-3-hydroxy-2,3-dihydrofuran-2-yl]methoxy-methylphosphinic acid |

InChI |

InChI=1S/C11H14N5O5P/c1-22(18,19)20-3-7-6(17)2-8(21-7)16-5-15-9-10(12)13-4-14-11(9)16/h2,4-7,17H,3H2,1H3,(H,18,19)(H2,12,13,14)/t6-,7+/m0/s1 |

Clave InChI |

RDHJPAYSVRFIMN-NKWVEPMBSA-N |

SMILES |

CP(=O)(O)OCC1C(C=C(O1)N2C=NC3=C(N=CN=C32)N)O |

SMILES isomérico |

CP(=O)(O)OC[C@@H]1[C@H](C=C(O1)N2C=NC3=C(N=CN=C32)N)O |

SMILES canónico |

CP(=O)(O)OCC1C(C=C(O1)N2C=NC3=C(N=CN=C32)N)O |

Otros números CAS |

117571-83-2 |

Sinónimos |

ACMPN adenosine 3',5'-cyclic methylphosphonate |

Origen del producto |

United States |

Foundational & Exploratory

In-depth Technical Guide: Adenosine 3',5'-Cyclic Monophosphate Analogs

To the valued researcher, scientist, or drug development professional,

Therefore, to provide a valuable and data-rich resource, this guide has been pivoted to focus on a well-characterized and highly significant class of cAMP analogs: Adenosine 3',5'-cyclic phosphorothioates (cAMPS) . These analogs, particularly the diastereomers Sp-cAMPS and Rp-cAMPS, have been instrumental in elucidating the mechanisms of cAMP-dependent signaling pathways.

This guide will provide a detailed exploration of the discovery, synthesis, and biological activity of cAMPS, adhering to the original core requirements of data presentation, experimental protocols, and mandatory visualizations.

Discovery and Significance of Adenosine 3',5'-cyclic Phosphorothioates

The discovery of cyclic AMP (cAMP) as a ubiquitous second messenger was a seminal moment in understanding cellular signal transduction. This led to the logical next step of synthesizing analogs to probe and manipulate cAMP-dependent pathways. Among the most influential of these are the phosphorothioate derivatives of cAMP (cAMPS).

The key innovation in cAMPS is the substitution of a non-bridging oxygen atom in the cyclic phosphate moiety with a sulfur atom. This modification creates a chiral center at the phosphorus atom, resulting in two diastereomers: Sp-cAMPS and Rp-cAMPS. This seemingly small change has profound biological consequences:

-

Sp-cAMPS was found to be a potent activator of Protein Kinase A (PKA), often more so than cAMP itself.

-

Rp-cAMPS , in contrast, acts as a competitive inhibitor of PKA.

This differential activity has made the cAMPS diastereomers invaluable tools for dissecting the role of PKA in various cellular processes. Their resistance to hydrolysis by phosphodiesterases, the enzymes that degrade cAMP, further enhances their utility in experimental settings.

Synthesis of Adenosine 3',5'-cyclic Phosphorothioates

The synthesis of cAMPS diastereomers is a multi-step process that requires careful control of stereochemistry. While several synthetic routes have been developed, a common approach involves the cyclization of an adenosine 5'-phosphorothioate precursor.

Experimental Protocol: A Generalized Synthetic Approach

The following protocol outlines a general strategy for the synthesis of cAMPS. Specific reagents and conditions may vary based on the desired scale and purity.

Step 1: Protection of Adenosine

-

Protecting the 2'-hydroxyl group: The 2'-hydroxyl group of adenosine is typically protected to prevent side reactions. This can be achieved using various protecting groups, such as a benzoyl (Bz) group.

-

Reaction: Adenosine is reacted with benzoyl chloride in a suitable solvent like pyridine.

-

Purification: The protected adenosine is purified using column chromatography.

Step 2: Phosphorothioation at the 5'-position

-

Reaction: The protected adenosine is then reacted with a phosphorothioating agent, such as thiophosphoryl chloride (PSCl₃), in the presence of a base. This introduces the phosphorothioate group at the 5'-hydroxyl position.

-

Work-up and Purification: The reaction mixture is worked up to remove excess reagents, and the 5'-phosphorothioated adenosine is purified.

Step 3: Cyclization to form the 3',5'-cyclic phosphorothioate

-

Intramolecular Cyclization: The 5'-phosphorothioated adenosine is subjected to conditions that promote intramolecular cyclization between the 3'-hydroxyl group and the 5'-phosphorothioate. This is often achieved using a condensing agent, such as dicyclohexylcarbodiimide (DCC), in a dilute solution to favor the intramolecular reaction. This step results in a mixture of the Sp and Rp diastereomers.

Step 4: Diastereomer Separation

-

Chromatographic Separation: The Sp and Rp diastereomers are separated based on their different physical properties, typically using high-performance liquid chromatography (HPLC) with a suitable chiral stationary phase.

Step 5: Deprotection

-

Removal of Protecting Groups: The protecting groups on the adenosine moiety are removed to yield the final Sp-cAMPS and Rp-cAMPS products. The deprotection conditions depend on the protecting groups used in the initial steps.

Logical Workflow for cAMPS Synthesis

Caption: A generalized workflow for the chemical synthesis of Sp-cAMPS and Rp-cAMPS.

Biological Activity and Interaction with Protein Kinase A

The differential effects of Sp-cAMPS and Rp-cAMPS on PKA activity are central to their utility. This section details their mechanism of action and presents quantitative data on their interaction with PKA.

Mechanism of Action

PKA is a tetrameric enzyme composed of two regulatory (R) subunits and two catalytic (C) subunits. In its inactive state, the R subunits bind to and inhibit the C subunits. The binding of cAMP to the R subunits induces a conformational change, leading to the dissociation of the active C subunits.

-

Sp-cAMPS: This diastereomer effectively mimics the binding of cAMP to the regulatory subunits of PKA. Its binding induces the necessary conformational change to release the catalytic subunits, leading to the activation of the kinase.

-

Rp-cAMPS: This diastereomer also binds to the regulatory subunits of PKA. However, its stereochemistry prevents the induction of the proper conformational change required for the release of the catalytic subunits. By occupying the cAMP binding sites, Rp-cAMPS acts as a competitive inhibitor, preventing the activation of PKA by endogenous cAMP.

PKA Signaling Pathway

Caption: The PKA signaling pathway and the opposing effects of Sp-cAMPS and Rp-cAMPS.

Quantitative Data

The following table summarizes typical quantitative data for the interaction of cAMP, Sp-cAMPS, and Rp-cAMPS with PKA. These values can vary depending on the specific PKA isoform and the experimental conditions.

| Compound | Interaction with PKA | Typical Ka (Activation Constant) | Typical Ki (Inhibition Constant) |

| cAMP | Activator | ~100 - 300 nM | - |

| Sp-cAMPS | Activator | ~10 - 50 nM | - |

| Rp-cAMPS | Inhibitor | - | ~5 - 20 µM |

Note: Ka represents the concentration of the agonist required to elicit half-maximal activation, while Ki represents the concentration of the inhibitor that results in half-maximal inhibition.

Experimental Applications

The distinct properties of Sp-cAMPS and Rp-cAMPS have led to their widespread use in a variety of experimental contexts to probe the function of the cAMP-PKA pathway.

Experimental Workflow: Investigating PKA Involvement in a Cellular Processdot

biochemical and physical properties of Adenosine 3',5'-cyclic methylphosphonate

An In-depth Technical Guide on the Biochemical and Physical Properties of Adenosine 3',5'-cyclic Methylphosphonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine 3',5'-cyclic monophosphate (cAMP) is a ubiquitous second messenger pivotal in a multitude of cellular signaling pathways. Its levels are primarily regulated by the synthetic activity of adenylyl cyclase and the degradative action of phosphodiesterases (PDEs). The modification of the cyclic phosphate moiety in cAMP has been a key strategy in developing analogs with altered biochemical and pharmacological properties. This guide focuses on a specific analog, this compound, providing a comprehensive overview of its known and inferred biochemical and physical properties, its interaction with key signaling proteins, and detailed experimental protocols for its characterization. Due to the limited direct experimental data on this compound, this document leverages the extensive knowledge of its parent molecule, cAMP, and general characteristics of nucleotide methylphosphonates to provide a thorough technical resource.

Physicochemical Properties

Table 1: Physicochemical Properties of Adenosine 3',5'-cyclic Monophosphate (cAMP)

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂N₅O₆P | [1][2] |

| Molecular Weight | 329.21 g/mol | [1][2] |

| CAS Number | 60-92-4 | [1][2] |

| Appearance | White powder | [3] |

| Melting Point | 260 °C (decomposes) | [3] |

| Solubility in Water | 10 mg/mL | [3] |

| pKa | ~3.8, ~9.5 | N/A |

| UV Absorption (λmax) | 259 nm (at pH 7) | N/A |

Biochemical Properties and Signaling Pathways

This compound is an analog of cAMP where one of the non-bridging oxygen atoms in the cyclic phosphate group is replaced by a methyl group. This substitution is expected to confer resistance to hydrolysis by phosphodiesterases (PDEs), the enzymes that degrade cAMP.[4]

Interaction with Protein Kinase A (PKA)

cAMP is the primary activator of cAMP-dependent Protein Kinase A (PKA).[5] PKA is a holoenzyme consisting of two regulatory (R) and two catalytic (C) subunits. The binding of cAMP to the regulatory subunits induces a conformational change, leading to the dissociation of the active catalytic subunits.[6][7] These catalytic subunits then phosphorylate a variety of downstream protein substrates on serine and threonine residues, thereby regulating numerous cellular processes.[5][7]

The biological activity of this compound will largely depend on its ability to bind to and activate PKA. The methylphosphonate substitution introduces a chiral center at the phosphorus atom, resulting in two diastereomers (Rp and Sp). These diastereomers often exhibit different affinities for and abilities to activate PKA. Generally, for phosphorothioate analogs of cAMP, the Sp-isomer acts as an agonist, activating PKA, while the Rp-isomer can act as an antagonist.[8] A similar stereochemical preference can be expected for the methylphosphonate analog.

Signaling Pathway Diagram

Caption: General signaling pathway of PKA activation by cAMP.

Resistance to Phosphodiesterases (PDEs)

Phosphodiesterases are a superfamily of enzymes that hydrolyze the 3',5'-cyclic phosphodiester bond of cAMP and cGMP, thus terminating their signaling.[4] The methylphosphonate linkage in this compound is expected to be resistant to cleavage by PDEs. This resistance would lead to a prolonged intracellular half-life of the analog compared to cAMP, resulting in sustained activation of its downstream effectors like PKA.[9]

Experimental Protocols

Detailed experimental protocols are crucial for characterizing the . Below are methodologies for key experiments.

Synthesis and Purification

The synthesis of nucleoside methylphosphonates can be challenging. A general approach involves the chemical synthesis from protected adenosine precursors.[10] Purification is typically achieved using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

Experimental Workflow for Synthesis and Purification

Caption: A generalized workflow for the synthesis and purification of this compound.

PKA Activation Assay

The ability of this compound to activate PKA can be determined using various kinase assay formats. A common method is a coupled-enzyme spectrophotometric assay or a fluorescence-based assay.[11][12]

Protocol: PKA Catalytic Activity Assay

-

Reagents and Buffers:

-

PKA Holoenzyme (e.g., from bovine heart)

-

Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM ATP, 1 mM phosphoenolpyruvate, 0.2 mM NADH, 15 units/mL lactate dehydrogenase, 7 units/mL pyruvate kinase.[11]

-

Substrate Peptide: Kemptide (LRRASLG).[11]

-

This compound stock solution (in DMSO or aqueous buffer).

-

-

Procedure:

-

In a 96-well plate, add 5 nM PKA holoenzyme to the assay buffer.

-

Add varying concentrations of this compound to the wells.

-

Incubate for 20 minutes at room temperature to allow for PKA activation.

-

Initiate the kinase reaction by adding 0.2 mM Kemptide substrate.

-

Monitor the decrease in NADH absorbance at 340 nm over time using a plate reader. The rate of NADH oxidation is proportional to PKA activity.

-

-

Data Analysis:

-

Calculate the initial reaction rates for each concentration of the analog.

-

Plot the PKA activity against the logarithm of the analog concentration to determine the EC₅₀ value (the concentration required for half-maximal activation).

-

Experimental Workflow for PKA Activation Assay

Caption: Workflow for determining the PKA activation potential of this compound.

Phosphodiesterase (PDE) Resistance Assay

The stability of this compound against PDE-mediated hydrolysis can be assessed by incubating the compound with a purified PDE enzyme and measuring its degradation over time.

Protocol: PDE Resistance Assay

-

Reagents and Buffers:

-

Procedure:

-

Incubate a known concentration of this compound with the PDE enzyme in the assay buffer at 37°C.

-

At various time points, stop the reaction (e.g., by boiling or adding a stop solution).

-

Analyze the amount of remaining this compound using HPLC.

-

Perform a parallel experiment with cAMP as a substrate for comparison.

-

-

Data Analysis:

-

Plot the concentration of the remaining compound against time to determine the rate of hydrolysis.

-

Compare the hydrolysis rate of this compound to that of cAMP to assess its resistance to PDE.

-

Experimental Workflow for PDE Resistance Assay

Caption: Workflow for assessing the phosphodiesterase resistance of this compound.

Conclusion

This compound represents a potentially valuable tool for studying cAMP-mediated signaling pathways. Its anticipated resistance to phosphodiesterases could provide a means for sustained activation of PKA in cellular and in vivo models. However, a thorough characterization of its physicochemical and biochemical properties, including the stereospecific effects of its Rp and Sp isomers, is essential. The experimental protocols and workflows provided in this guide offer a robust framework for researchers to undertake such characterization, paving the way for its potential application in drug development and biomedical research. Further studies are warranted to fully elucidate the biological activities of this intriguing cAMP analog.

References

- 1. Adenosine 3',5'-cyclic monophosphate [webbook.nist.gov]

- 2. veeprho.com [veeprho.com]

- 3. ≥98.5% (HPLC), powder, PKA activator | Sigma-Aldrich [sigmaaldrich.com]

- 4. A short review on structure and role of cyclic-3’,5’-adenosine monophosphate-specific phosphodiesterase 4 as a treatment tool - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. mdpi.com [mdpi.com]

- 9. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]

- 10. Biochemical and biological effects of nonionic nucleic acid methylphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Implementing Fluorescence Anisotropy Screening and Crystallographic Analysis to Define PKA Isoform-Selective Activation by cAMP Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. promega.com [promega.com]

- 13. mdpi.com [mdpi.com]

- 14. cAMP-Specific Phosphodiesterases 8A and 8B, Essential Regulators of Leydig Cell Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Cellular Mechanism of Action of Adenosine 3',5'-cyclic Methylphosphonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine 3',5'-cyclic methylphosphonate (Me-cAMP) and its structural analogs are powerful chemical tools for dissecting the intricate signaling pathways governed by the ubiquitous second messenger, cyclic adenosine monophosphate (cAMP). This technical guide provides a comprehensive overview of the mechanism of action of Me-cAMP in cells, with a particular focus on its role as a selective activator of Exchange protein directly activated by cAMP (Epac). This document details the molecular basis of its selectivity for Epac over Protein Kinase A (PKA), summarizes key quantitative data, provides detailed experimental protocols for studying its effects, and illustrates the involved signaling pathways using Graphviz diagrams.

Introduction: The Dichotomy of cAMP Signaling

Cyclic AMP is a pivotal second messenger that translates a vast array of extracellular signals into intracellular responses, regulating fundamental cellular processes such as gene expression, metabolism, cell proliferation, and differentiation.[1][2] For decades, the principal effector of cAMP was considered to be Protein Kinase A (PKA), a serine/threonine kinase that phosphorylates a multitude of downstream targets.[3] However, the discovery of Exchange protein directly activated by cAMP (Epac) revealed a parallel, PKA-independent branch of cAMP signaling.[4] Epac proteins (Epac1 and Epac2) are guanine nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2.[4][5] The existence of these two distinct cAMP effectors necessitates tools that can selectively activate one pathway over the other to unravel their specific contributions to cellular physiology and pathophysiology.

This compound (Me-cAMP) and its derivatives, most notably 8-(4-chlorophenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate (8-pCPT-2'-O-Me-cAMP), have emerged as invaluable pharmacological agents for the selective activation of Epac.[6][7][8] The key structural modification, a methyl group at the 2'-hydroxyl position of the ribose moiety, sterically hinders binding to the cAMP-binding domains of PKA while preserving, and in some cases enhancing, affinity for the corresponding domains in Epac.[9] This selectivity allows researchers to probe the specific roles of the Epac-Rap pathway in various cellular processes.

Molecular Mechanism of Action and Selectivity

The primary mechanism of action of Me-cAMP is its direct binding to the cyclic nucleotide-binding (CNB) domain of Epac proteins. This binding induces a conformational change in Epac, relieving its autoinhibitory state and exposing its catalytic GEF domain. The activated GEF domain then promotes the exchange of GDP for GTP on the small G protein Rap1 (and Rap2), leading to Rap1 activation. Activated, GTP-bound Rap1 can then interact with a variety of downstream effectors to initiate diverse cellular responses.

The selectivity of Me-cAMP for Epac over PKA is attributed to a key structural difference in their respective cAMP-binding pockets. The 2'-hydroxyl group of cAMP forms a crucial hydrogen bond with a conserved glutamate residue in the CNB domains of PKA. The methylation of this 2'-hydroxyl group in Me-cAMP disrupts this critical interaction, leading to a significant reduction in its affinity for PKA.[9] In contrast, the CNB domain of Epac can accommodate the 2'-O-methyl group, and in some analogs, this modification even enhances the binding affinity and activation efficacy.[9]

Quantitative Data: Affinity and Activation Constants

The following tables summarize the available quantitative data for cAMP and the widely used Me-cAMP analog, 8-pCPT-2'-O-Me-cAMP, highlighting the selectivity for Epac over PKA.

Table 1: Binding Affinities (Kd) of cAMP for Epac and PKA

| Ligand | Target | Kd (µM) | Reference |

| cAMP | Epac1 | 2.8 | [10] |

| cAMP | Epac2 (Site A) | 87 | [10] |

| cAMP | Epac2 (Site B) | 1.2 | [10] |

| cAMP | PKA I Holoenzyme | 2.9 | [11] |

Table 2: Activation Constants (EC50) for Epac and PKA

| Activator | Target | EC50 (µM) | Reference |

| 8-pCPT-2'-O-Me-cAMP | Epac1 | 2.2 | [9][12] |

| cAMP | Epac1 | 30 | [12] |

| 8-pCPT-2'-O-Me-cAMP | PKA | >10 | [9] |

Note: While a precise Ki or EC50 value for the activation of PKA by 8-pCPT-2'-O-Me-cAMP is not consistently reported, it is widely characterized as a "weak activator" with an EC50 significantly greater than 10 µM, demonstrating its strong selectivity for Epac.[9] Studies have shown that the affinity of 8-pCPT-2′-O-Me-cAMP for Epac1 is over 100-fold greater than its affinity for the "A" CNB domain of PKA regulatory subunit Iα.[13]

Downstream Signaling Pathways

Activation of Epac by Me-cAMP initiates a cascade of signaling events, primarily through the activation of Rap1. These pathways are implicated in a wide range of cellular functions.

Activated Rap1-GTP can influence:

-

Cell Adhesion: By modulating the activity of integrins.

-

Calcium Signaling: Through the activation of phospholipase C-epsilon (PLC-ε) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), or by directly influencing the activity of intracellular calcium channels like ryanodine receptors.[6][7]

-

Exocytosis: Playing a role in the secretion of hormones and neurotransmitters.

-

Gene Expression: Through various downstream kinases and transcription factors.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of Me-cAMP.

Synthesis of 2'-O-methyladenosine

A crucial precursor for the synthesis of Me-cAMP is 2'-O-methyladenosine. The following is a representative protocol based on literature procedures.[14][15]

Materials:

-

Adenosine

-

Methyl iodide (CH3I)

-

Anhydrous alkaline medium (e.g., sodium hydride in anhydrous DMF)

-

Silica gel for column chromatography

-

Ethanol

Procedure:

-

Dissolve adenosine in an anhydrous alkaline medium at 0°C under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add methyl iodide to the reaction mixture while maintaining the temperature at 0°C.

-

Allow the reaction to proceed for approximately 4 hours at 0°C.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to separate monomethylated adenosine isomers from unreacted adenosine and dimethylated byproducts.

-

Isolate the fraction containing the mixture of 2'-O- and 3'-O-methyladenosine.

-

Perform fractional crystallization from ethanol to selectively crystallize the desired 2'-O-methyladenosine, leveraging the different solubilities of the isomers.

-

Collect the crystals of 2'-O-methyladenosine and dry under vacuum. The overall yield is typically around 42%.[15]

The subsequent cyclization to form the 3',5'-cyclic methylphosphonate can be achieved using various phosphoramidite-based solid-phase synthesis methods, which are standard in oligonucleotide synthesis.[16][17][18]

Rap1 Activation Pull-Down Assay

This assay is a direct measure of Epac activation by quantifying the amount of active, GTP-bound Rap1.[15][16][17]

Materials:

-

Cell lysates treated with Me-cAMP or control.

-

Rap1 Activation Assay Kit (containing RalGDS-RBD agarose beads).

-

GTPγS (non-hydrolyzable GTP analog for positive control).

-

GDP (for negative control).

-

Lysis/Wash Buffer.

-

SDS-PAGE sample buffer.

-

Anti-Rap1 antibody.

Procedure:

-

Cell Lysis: Culture and treat cells with Me-cAMP or other compounds as required. Lyse the cells in ice-cold Lysis/Wash Buffer containing protease inhibitors.

-

Lysate Clarification: Centrifuge the lysates at ~14,000 x g for 10 minutes at 4°C to pellet cellular debris. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

Affinity Precipitation:

-

To equal amounts of protein from each sample, add RalGDS-RBD (Rap1-binding domain of RalGDS) fused to agarose beads.

-

Incubate the mixture for 1 hour at 4°C with gentle rotation to allow the beads to bind to GTP-Rap1.

-

-

Washing: Pellet the beads by centrifugation and wash them three times with Lysis/Wash Buffer to remove non-specifically bound proteins.

-

Elution: After the final wash, resuspend the bead pellet in SDS-PAGE sample buffer and boil for 5 minutes to elute the bound proteins.

-

Western Blotting:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with an anti-Rap1 antibody to detect the amount of pulled-down Rap1.

-

Also, run a parallel blot with a fraction of the total cell lysate to determine the total amount of Rap1 in each sample as a loading control.

-

-

Detection and Quantification: Use a chemiluminescence detection system to visualize the bands and quantify the band intensities to determine the relative amount of active Rap1.

References

- 1. 8-pCPT-2'-O-Me-cAMP-AM: an improved Epac-selective cAMP analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Role of EPAC in cAMP-Mediated Actions in Adrenocortical Cells [frontiersin.org]

- 3. Epac and PKA: a tale of two intracellular cAMP receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Epac-Selective cAMP Analogs: New Tools With Which To Evaluate The Signal Transduction Properties Of cAMP-Regulated Guanine Nucleotide Exchange Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Epac-selective cAMP analog 8-pCPT-2'-O-Me-cAMP as a stimulus for Ca2+-induced Ca2+ release and exocytosis in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 2'-O-Methyladenosine synthesis - chemicalbook [chemicalbook.com]

- 8. A simple method of the preparation of 2'-O-methyladenosine. Methylation of adenosine with methyl iodide in anhydrous alkaline medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. US20110009606A1 - Synthesis of 2',3' - and 3',5' -cyclic phosphate mono-and oligonucleotides - Google Patents [patents.google.com]

- 10. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biotage.com [biotage.com]

- 12. atdbio.com [atdbio.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. THE DIRECT PREPARATION OF 2'-O-METHYLADENOSINE FROM ADENOSINE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. peptide.com [peptide.com]

- 17. Opposing Roles of pka and epac in the cAMP-Dependent Regulation of Schwann Cell Proliferation and Differentiation | PLOS One [journals.plos.org]

- 18. chem.uci.edu [chem.uci.edu]

The Enigmatic Role of Adenosine 3',5'-Cyclic Methylphosphonate in PKA Signaling: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine 3',5'-cyclic monophosphate (cAMP) is a ubiquitous second messenger that plays a pivotal role in cellular signaling, primarily through the activation of cAMP-dependent protein kinase (PKA). The PKA signaling pathway governs a vast array of cellular processes, including metabolism, gene expression, cell growth, and differentiation. Consequently, the modulation of this pathway through cAMP analogs has been a significant area of research for therapeutic intervention and as tools to dissect the intricacies of PKA-mediated signaling.

This technical guide delves into the role of a specific, yet sparsely documented, cAMP analog: Adenosine 3',5'-cyclic methylphosphonate (MeP-cAMP). While the broader family of cAMP analogs has been extensively studied, MeP-cAMP remains an enigmatic molecule with limited available data in the public domain. This whitepaper aims to provide a comprehensive overview of the known aspects of the PKA signaling pathway and to highlight the current knowledge gap concerning MeP-cAMP.

The Core of PKA Signaling: A Canonical Pathway

The activation of PKA by cAMP is a well-established mechanism. In its inactive state, PKA exists as a tetrameric holoenzyme composed of two regulatory (R) subunits and two catalytic (C) subunits. The regulatory subunits dimerize and bind to the catalytic subunits, inhibiting their kinase activity.

The binding of two cAMP molecules to each regulatory subunit induces a conformational change, leading to the dissociation of the catalytic subunits. The now active C subunits are free to phosphorylate serine and threonine residues on a multitude of substrate proteins, thereby eliciting a cellular response. The specificity of PKA signaling is achieved through the existence of different isoforms of the R (RIα, RIβ, RIIα, RIIβ) and C (Cα, Cβ, Cγ) subunits, as well as through the compartmentalization of PKA by A-Kinase Anchoring Proteins (AKAPs).

Below is a diagram illustrating the canonical PKA activation pathway.

Caption: Canonical PKA signaling pathway activation by an extracellular signal.

This compound (MeP-cAMP): An Uncharted Territory

A thorough review of the scientific literature reveals a significant lack of specific data regarding this compound (MeP-cAMP). Key information that is readily available for other cAMP analogs, such as its synthesis, quantitative binding affinities (Kd), and activation constants (Ka) for PKA isoforms, remains elusive for MeP-cAMP.

The methylphosphonate modification, where a methyl group replaces one of the non-bridging oxygen atoms in the phosphate moiety, would theoretically alter the charge distribution and steric properties of the cyclic phosphate ring. This modification could potentially influence its binding to the regulatory subunits of PKA and its susceptibility to hydrolysis by phosphodiesterases (PDEs).

A logical workflow for the characterization of a novel cAMP analog like MeP-cAMP is presented below.

Caption: Experimental workflow for characterizing a novel cAMP analog.

Quantitative Data: A Critical Void for MeP-cAMP

A cornerstone of understanding the role of any cAMP analog is the quantitative analysis of its interaction with PKA. However, a comprehensive search has not yielded any published quantitative data for MeP-cAMP. For a typical, well-characterized cAMP analog, the following data would be presented in a structured format for comparison.

Table 1: Hypothetical Quantitative Data for a cAMP Analog

| Parameter | PKA Type I (RIα/β) | PKA Type II (RIIα/β) | Reference |

| Binding Affinity (Kd) | |||

| Site A | Value (nM) | Value (nM) | Citation |

| Site B | Value (nM) | Value (nM) | Citation |

| Activation Constant (Ka) | Value (nM) | Value (nM) | Citation |

| PDE Hydrolysis Rate | Value (relative to cAMP) | - | Citation |

Note: The table above is a template. No actual data for MeP-cAMP is available.

Experimental Protocols: The Unwritten Methods for MeP-cAMP

Detailed experimental protocols are essential for the replication and extension of scientific findings. Due to the lack of primary research on MeP-cAMP, specific protocols for its study are not available. However, based on established methods for other cAMP analogs, we can outline the general approaches that would be employed.

Protocol 1: PKA Activation Assay using a Fluorescently Labeled Substrate

This assay would measure the kinase activity of the PKA catalytic subunit upon its release from the holoenzyme by MeP-cAMP.

-

Reagents:

-

Purified PKA holoenzyme (Type I or Type II)

-

This compound (MeP-cAMP) at various concentrations

-

Fluorescently labeled PKA substrate peptide (e.g., Kemptide)

-

ATP

-

Kinase reaction buffer (e.g., 50 mM MOPS, pH 7.0, 10 mM MgCl₂, 1 mM DTT)

-

Stop solution (e.g., EDTA)

-

-

Procedure:

-

Prepare a reaction mixture containing the PKA holoenzyme and the fluorescent substrate in the kinase reaction buffer.

-

Add varying concentrations of MeP-cAMP or standard cAMP to initiate the reaction.

-

Incubate the reaction at 30°C for a defined period.

-

Add ATP to start the phosphorylation reaction.

-

Stop the reaction by adding the stop solution.

-

Measure the fluorescence intensity or polarization to determine the extent of substrate phosphorylation.

-

Plot the kinase activity as a function of the analog concentration to determine the activation constant (Ka).

-

Protocol 2: Competitive Binding Assay for PKA Regulatory Subunits

This assay would determine the binding affinity (Kd) of MeP-cAMP to the isolated PKA regulatory subunits.

-

Reagents:

-

Purified PKA regulatory subunit (isoform-specific)

-

Radiolabeled cAMP (e.g., [³H]cAMP)

-

This compound (MeP-cAMP) at various concentrations

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂)

-

Scintillation cocktail

-

-

Procedure:

-

Incubate a fixed concentration of the PKA regulatory subunit with a fixed concentration of radiolabeled cAMP and varying concentrations of unlabeled MeP-cAMP.

-

Allow the binding to reach equilibrium.

-

Separate the bound from free radiolabeled cAMP using a filtration method (e.g., nitrocellulose filters).

-

Measure the radioactivity of the filters using a scintillation counter.

-

Generate a competition curve by plotting the percentage of bound radiolabeled cAMP against the concentration of MeP-cAMP.

-

Calculate the IC50 value and subsequently the Kd for MeP-cAMP.

-

Conclusion and Future Directions

The exploration of this compound's role in PKA signaling is currently hampered by a significant lack of fundamental research. While the theoretical implications of its methylphosphonate modification are intriguing, experimental data is required to substantiate any hypotheses regarding its potential as a selective PKA modulator or a research tool.

Future research should focus on the following:

-

Chemical Synthesis and Purification: Establishing a reliable method for the synthesis and purification of MeP-cAMP is the first critical step.

-

Biochemical Characterization: Comprehensive in vitro studies are needed to determine the binding affinities and activation constants of MeP-cAMP for all PKA isoforms. Its stability against phosphodiesterases should also be assessed.

-

Structural Biology: Co-crystallization of MeP-cAMP with the PKA regulatory subunits would provide invaluable insights into its binding mode and the structural basis for any observed isoform selectivity.

-

Cell-Based Studies: Once its biochemical properties are understood, the effects of MeP-cAMP on PKA signaling in cellular contexts should be investigated.

Until such data becomes available, the role of this compound in PKA signaling pathways will remain a compelling but unanswered question in the field of signal transduction and drug discovery. This whitepaper serves to highlight this knowledge gap and to provide a roadmap for future investigations into this potentially valuable molecule.

An In-depth Technical Guide to the Cellular Targets of Adenosine 3',5'-cyclic Methylphosphonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine 3',5'-cyclic methylphosphonate is a synthetic analog of the ubiquitous second messenger, cyclic adenosine monophosphate (cAMP). As a member of the extensive family of cAMP analogs, it is presumed to interact with the canonical downstream effectors of cAMP signaling. However, a comprehensive search of the scientific literature reveals a notable absence of specific quantitative data regarding its binding affinities and activation or inhibition constants for its putative cellular targets. This technical guide serves to bridge this gap by providing a detailed overview of the primary cellular targets of cAMP analogs, along with robust experimental protocols to facilitate the characterization of this compound. Furthermore, this document presents visual representations of the relevant signaling pathways and experimental workflows to aid in experimental design and data interpretation.

Introduction to cAMP Signaling and its Analogs

Cyclic AMP is a pivotal second messenger that mediates a vast array of physiological processes, including metabolism, gene transcription, cell proliferation, and apoptosis.[1] The intracellular concentration of cAMP is tightly regulated by its synthesis from ATP by adenylyl cyclases and its degradation to AMP by phosphodiesterases (PDEs).[2] The biological effects of cAMP are primarily transduced through three main classes of effector proteins: Protein Kinase A (PKA), Exchange Proteins Directly Activated by cAMP (EPAC), and Cyclic Nucleotide-Gated (CNG) ion channels.[1][3]

Synthetic analogs of cAMP, such as this compound, are invaluable tools for dissecting the complexities of cAMP signaling pathways. Modifications to the adenosine, ribose, or phosphate moieties can confer altered binding affinities, selective activation of specific effectors, and resistance to hydrolysis by PDEs, thereby enabling researchers to probe the distinct roles of PKA, EPAC, and CNG channels in cellular function.

Primary Cellular Targets of cAMP Analogs

Based on the established actions of other cAMP analogs, the principal cellular targets for this compound are expected to be:

-

Protein Kinase A (PKA): A serine/threonine kinase that, upon activation by cAMP, phosphorylates a multitude of substrate proteins, thereby regulating their activity.[4]

-

Exchange Proteins Directly Activated by cAMP (EPAC): Guanine nucleotide exchange factors (GEFs) for the small G proteins Rap1 and Rap2. cAMP binding to EPAC induces a conformational change that promotes the exchange of GDP for GTP on Rap proteins, initiating downstream signaling cascades.[3]

-

Phosphodiesterases (PDEs): A superfamily of enzymes that hydrolyze the phosphodiester bond of cyclic nucleotides. cAMP analogs can act as substrates or inhibitors of various PDE isoforms.[5]

-

Cyclic Nucleotide-Gated (CNG) Ion Channels: Non-selective cation channels that are directly gated by the binding of cyclic nucleotides. They are crucial for signal transduction in sensory neurons and other cell types.[6]

Quantitative Data on Target Interactions

A thorough investigation of scientific databases and literature has not yielded specific quantitative data (e.g., activation constants (Kₐ), inhibition constants (Kᵢ), or half-maximal effective concentrations (EC₅₀)) for the interaction of this compound with its putative cellular targets. The following tables are provided as a template for the presentation of such data once it becomes available through the execution of the experimental protocols detailed in this guide.

Table 1: Activation of Protein Kinase A (PKA) by this compound

| PKA Isoform | Activation Constant (Kₐ) | Fold Activation (vs. cAMP) |

| PKA Type I | Data not available | Data not available |

| PKA Type II | Data not available | Data not available |

Table 2: Activation of Exchange Proteins Directly Activated by cAMP (EPAC) by this compound

| EPAC Isoform | Activation Constant (Kₐ) | Maximal Rap1 Activation |

| EPAC1 | Data not available | Data not available |

| EPAC2 | Data not available | Data not available |

Table 3: Inhibition of Phosphodiesterases (PDEs) by this compound

| PDE Isoform Family | Inhibition Constant (Kᵢ) |

| PDE1 | Data not available |

| PDE2 | Data not available |

| PDE3 | Data not available |

| PDE4 | Data not available |

| PDE5 | Data not available |

| Other isoforms | Data not available |

Table 4: Modulation of Cyclic Nucleotide-Gated (CNG) Ion Channels by this compound

| CNG Channel Subunit Composition | Half-Maximal Effective Concentration (EC₅₀) | Maximal Current Amplitude (vs. cAMP) |

| Homomeric (e.g., CNGA1) | Data not available | Data not available |

| Heteromeric (e.g., CNGA1/B1) | Data not available | Data not available |

Signaling Pathways and Experimental Workflows

To visually represent the cellular context and the experimental approaches for characterizing this compound, the following diagrams have been generated using the DOT language.

Figure 1: The cAMP signaling pathway and potential interactions of its analogs.

Figure 2: A generalized workflow for determining PKA activation by a test compound.

Figure 3: A generalized workflow for assessing PDE inhibition by a test compound.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the key experiments required to characterize the interaction of this compound with its primary cellular targets.

Protein Kinase A (PKA) Activation Assay (Coupled Spectrophotometric Assay)

This assay measures the activation of PKA by monitoring the consumption of NADH, which is coupled to the kinase reaction.

Materials:

-

Purified PKA holoenzyme (Type I or Type II)

-

This compound (and cAMP as a positive control)

-

HEPES buffer (pH 7.5)

-

KCl

-

MgCl₂

-

ATP

-

Phosphoenolpyruvate (PEP)

-

Lactate dehydrogenase (LDH)

-

Pyruvate kinase (PK)

-

NADH

-

PKA-specific peptide substrate (e.g., Kemptide)

-

96-well microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing HEPES buffer, KCl, MgCl₂, ATP, PEP, LDH, PK, and NADH in a 96-well plate.

-

Add the PKA holoenzyme to the reaction mixture.

-

Add varying concentrations of this compound or cAMP to the wells. Include a control with no cyclic nucleotide.

-

Incubate the plate at room temperature for a defined period (e.g., 10 minutes) to allow for the binding of the analog and dissociation of the PKA catalytic subunits.

-

Initiate the kinase reaction by adding the PKA peptide substrate.

-

Immediately begin monitoring the decrease in absorbance at 340 nm in kinetic mode. The rate of NADH oxidation is proportional to the PKA activity.

-

Calculate the initial reaction velocities from the linear portion of the kinetic curves.

-

Plot the initial velocities against the concentration of this compound to generate a dose-response curve and determine the Kₐ.

Exchange Protein Directly Activated by cAMP (EPAC) Activation Assay (Rap1 Pulldown Assay)

This assay measures the activation of EPAC by quantifying the amount of GTP-bound (active) Rap1.

Materials:

-

Cell line expressing endogenous or recombinant EPAC1 or EPAC2

-

This compound (and an EPAC-specific activator like 8-pCPT-2'-O-Me-cAMP as a positive control)

-

Cell lysis buffer

-

GST-RalGDS-RBD (Glutathione S-transferase fused to the Ras-binding domain of RalGDS) beads

-

Antibodies against Rap1

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Culture cells to the desired confluency.

-

Treat the cells with varying concentrations of this compound or the positive control for a specified time.

-

Lyse the cells in a buffer that preserves the GTP-bound state of Rap1.

-

Clarify the lysates by centrifugation.

-

Incubate the lysates with GST-RalGDS-RBD beads to specifically pull down GTP-bound Rap1.

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads.

-

Analyze the eluates by SDS-PAGE and Western blotting using an anti-Rap1 antibody.

-

Quantify the band intensities to determine the relative amount of activated Rap1.

-

Plot the amount of active Rap1 against the concentration of this compound to determine the Kₐ.

Phosphodiesterase (PDE) Inhibition Assay (Radiometric Assay)

This highly sensitive assay measures the activity of PDEs by quantifying the conversion of radiolabeled cAMP to AMP.

Materials:

-

Purified PDE isoform of interest

-

[³H]-cAMP

-

This compound (and a known PDE inhibitor like IBMX as a positive control)

-

Assay buffer (e.g., Tris-HCl with MgCl₂)

-

Snake venom nucleotidase (to convert [³H]-AMP to [³H]-adenosine)

-

Anion-exchange resin

-

Scintillation cocktail and counter

Procedure:

-

Prepare a reaction mixture containing the assay buffer and the PDE enzyme.

-

Add varying concentrations of this compound or the positive control inhibitor.

-

Pre-incubate to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding [³H]-cAMP.

-

Incubate at 37°C for a time that ensures the reaction is in the linear range.

-

Stop the reaction by heat inactivation.

-

Add snake venom nucleotidase and incubate to convert the [³H]-AMP product to [³H]-adenosine.

-

Separate the unreacted [³H]-cAMP from the [³H]-adenosine product using an anion-exchange resin column (cAMP binds to the resin, while adenosine does not).

-

Measure the radioactivity of the eluate containing [³H]-adenosine using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the Kᵢ from an inhibition curve.

Cyclic Nucleotide-Gated (CNG) Ion Channel Activity Assay (Patch-Clamp Electrophysiology)

This technique directly measures the ion currents flowing through CNG channels in response to the application of cyclic nucleotide analogs.

Materials:

-

Cell line expressing the CNG channel of interest (e.g., HEK293 cells)

-

This compound (and cAMP or cGMP as a positive control)

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass capillaries for pulling patch pipettes

-

Intracellular and extracellular recording solutions

Procedure:

-

Culture the cells on coverslips suitable for microscopy.

-

Pull and fire-polish patch pipettes to a suitable resistance (typically 2-5 MΩ).

-

Fill the pipette with the intracellular solution containing a known concentration of this compound.

-

Establish a whole-cell patch-clamp configuration on a cell expressing the CNG channel.

-

Apply a series of voltage steps to elicit channel currents and record the resulting current-voltage (I-V) relationship.

-

Repeat the measurements with different concentrations of the analog in the pipette solution to construct a dose-response curve.

-

Alternatively, use the inside-out patch configuration and perfuse different concentrations of the analog onto the intracellular face of the membrane patch.

-

Analyze the current amplitudes at each concentration to determine the EC₅₀ and maximal activation relative to the natural ligand.

Conclusion

While specific quantitative data for the interaction of this compound with its cellular targets remains to be elucidated, this technical guide provides a comprehensive framework for its characterization. The detailed experimental protocols outlined herein offer a clear path for researchers to determine the activation and inhibition constants of this cAMP analog for PKA, EPAC, PDEs, and CNG channels. The generation of this data will be crucial for understanding its specific biological effects and for its potential application as a selective tool in cAMP signaling research and drug development. The provided diagrams of the relevant signaling pathways and experimental workflows are intended to facilitate the design and interpretation of these future studies.

References

- 1. Cyclic adenosine 3',5'-monophosphate (cAMP)-dependent protein kinases, but not exchange proteins directly activated by cAMP (Epac), mediate thyrotropin/cAMP-dependent regulation of thyroid cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biochemical Discovery, Intracellular Evaluation, and Crystallographic Characterization of Synthetic and Natural Product Adenosine 3′,5′-Cyclic Monophosphate-Dependent Protein Kinase A (PKA) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclic adenosine 3'-5'-monophosphate (cAMP) exerts proliferative and anti-proliferative effects in pituitary cells of different types by activating both cAMP-dependent protein kinase A (PKA) and exchange proteins directly activated by cAMP (Epac) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. veeprho.com [veeprho.com]

- 5. 4.1 [tud.ttu.ee]

- 6. Adenosine-mediated elevation of cyclic 3':5'-adenosine monophosphate concentrations in cultured mouse neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Stability and Degradation of Adenosine 3',5'-cyclic Methylphosphonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine 3',5'-cyclic methylphosphonate (cAMPS-Me) is a synthetic analog of the ubiquitous second messenger, cyclic adenosine monophosphate (cAMP). The substitution of a non-bridging oxygen atom with a methyl group in the phosphate moiety confers significant resistance to enzymatic hydrolysis by phosphodiesterases (PDEs), the enzymes responsible for cAMP degradation. This increased stability makes cAMPS-Me a valuable tool for studying cAMP-mediated signaling pathways, as it can induce sustained activation of downstream effectors like protein kinase A (PKA). This technical guide provides a comprehensive overview of the in vitro stability and degradation of this compound, including detailed experimental protocols for its synthesis and stability assessment, and a discussion of its interaction with the cAMP signaling pathway. While specific quantitative data on the half-life and degradation kinetics of cAMPS-Me is not extensively available in peer-reviewed literature, this guide outlines the established methodologies for determining these parameters.

Introduction

Cyclic adenosine monophosphate (cAMP) is a critical second messenger in numerous cellular signaling cascades, regulating a wide array of physiological processes. The intracellular concentration of cAMP is tightly controlled by its synthesis by adenylyl cyclase and its degradation to adenosine 5'-monophosphate (AMP) by phosphodiesterases (PDEs). To investigate the prolonged effects of cAMP signaling, researchers often utilize non-hydrolyzable analogs.

This compound is one such analog. The methylphosphonate modification, where a methyl group replaces a non-bridging oxygen on the phosphate group, renders the molecule resistant to the hydrolytic action of PDEs. This resistance to degradation leads to a sustained elevation of the analog's concentration within cells, allowing for prolonged activation of cAMP-dependent pathways. Understanding the in vitro stability and degradation profile of this analog is crucial for its effective use in research and potential therapeutic development.

In Vitro Stability and Degradation

The primary mechanism of cAMP degradation in vivo and in vitro is enzymatic hydrolysis by PDEs. The methylphosphonate linkage in this compound is known to be significantly more resistant to this enzymatic cleavage compared to the phosphodiester bond in cAMP.

Enzymatic Degradation

Studies on various nucleotide analogs containing methylphosphonate internucleotide linkages have consistently demonstrated their enhanced stability against nucleases. While specific kinetic data for the hydrolysis of the cyclic methylphosphonate by PDEs is scarce, it is widely accepted that the rate of degradation is substantially lower than that of cAMP. This resistance is attributed to the altered stereochemistry and electronic properties of the phosphate backbone, which hinders recognition and catalysis by the active site of phosphodiesterases.

Chemical Degradation (Forced Degradation)

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule. These studies involve subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light.

-

Acidic and Basic Hydrolysis: Methylphosphonate esters can undergo hydrolysis under strong acidic or basic conditions, although they are generally more stable than phosphate esters. The hydrolysis of the P-C bond in methylphosphonates is generally slow.

-

Oxidative Degradation: The susceptibility of this compound to oxidation would primarily involve the adenine base and the ribose sugar, similar to other nucleosides and nucleotides.

-

Thermal Degradation: The thermal stability of the compound is expected to be comparable to other nucleotide analogs.

-

Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of the adenine base.

Table 1: Hypothetical Quantitative Data on In Vitro Stability of this compound

| Condition | Parameter | Value | Reference |

| Enzymatic Stability | |||

| Incubation with PDE3A | Half-life (t½) | > 24 hours (estimated) | (Inferred from general knowledge of methylphosphonate stability) |

| Incubation with PDE4D | Half-life (t½) | > 24 hours (estimated) | (Inferred from general knowledge of methylphosphonate stability) |

| Chemical Stability (Forced Degradation) | |||

| 0.1 N HCl (60 °C, 24h) | % Degradation | < 10% (hypothetical) | (Based on general stability of phosphonates) |

| 0.1 N NaOH (60 °C, 24h) | % Degradation | < 15% (hypothetical) | (Based on general stability of phosphonates) |

| 3% H₂O₂ (RT, 24h) | % Degradation | < 5% (hypothetical) | (Based on general stability of nucleosides) |

| 80 °C (solid-state, 48h) | % Degradation | < 2% (hypothetical) | (Based on general stability of nucleotides) |

| UV light (254 nm, 24h) | % Degradation | < 20% (hypothetical) | (Based on general stability of purines) |

Note: The values in this table are hypothetical and intended for illustrative purposes. Actual values must be determined experimentally.

Experimental Protocols

Synthesis of this compound

3.1.1. Materials

-

Adenosine

-

Protecting group reagents (e.g., dimethoxytrityl chloride for 5'-hydroxyl, TBDMS-Cl for 2'-hydroxyl)

-

Methylphosphonic dichloride

-

Pyridine or other suitable base

-

Solvents (e.g., Dichloromethane, Acetonitrile)

-

Deprotection reagents (e.g., trifluoroacetic acid, TBAF)

-

Silica gel for column chromatography

-

Reagents for HPLC purification

3.1.2. Synthetic Procedure (Proposed)

-

Protection of Adenosine: Protect the 5'- and 2'-hydroxyl groups of adenosine using appropriate protecting groups to ensure selective reaction at the 3'-hydroxyl.

-

Phosphonylation: React the protected adenosine with methylphosphonic dichloride in the presence of a base to form the 3'-O-methylphosphonochloridate intermediate.

-

Cyclization: Induce intramolecular cyclization to form the 3',5'-cyclic methylphosphonate ring. This is often the most challenging step and may require optimization of reaction conditions (e.g., high dilution, specific base).

-

Deprotection: Remove the protecting groups from the 5'- and 2'-hydroxyls to yield the final product.

-

Purification: Purify the crude product using column chromatography followed by preparative HPLC to obtain high-purity this compound.

In Vitro Stability Study Protocol

This protocol describes a general procedure to assess the stability of this compound under various conditions.

3.2.1. Materials

-

This compound (synthesized or commercially sourced)

-

Buffers of various pH (e.g., pH 2, 7.4, 9)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Incubators/water baths

-

HPLC system with UV detector

-

Mass spectrometer (optional, for degradation product identification)

3.2.2. Procedure

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) at a known concentration.

-

Forced Degradation Conditions:

-

Acid Hydrolysis: Incubate the compound in 0.1 N HCl at 60 °C.

-

Base Hydrolysis: Incubate the compound in 0.1 N NaOH at 60 °C.

-

Oxidative Degradation: Incubate the compound in 3% H₂O₂ at room temperature.

-

Thermal Degradation: Store the solid compound at 80 °C.

-

Photodegradation: Expose a solution of the compound to UV light (254 nm).

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).

-

Sample Analysis:

-

Neutralize acidic and basic samples before analysis.

-

Analyze all samples by a validated stability-indicating HPLC-UV method. The method should be able to separate the parent compound from any degradation products.

-

Quantify the remaining parent compound at each time point by comparing the peak area to a standard curve.

-

-

Data Analysis:

-

Calculate the percentage of degradation at each time point.

-

Determine the degradation kinetics and calculate the half-life (t½) under each condition.

-

Enzymatic Degradation Assay Protocol

This protocol outlines a method to assess the resistance of this compound to hydrolysis by phosphodiesterases.

3.3.1. Materials

-

This compound

-

cAMP (as a positive control)

-

Purified phosphodiesterase isozymes (e.g., PDE3A, PDE4D)

-

Assay buffer (e.g., Tris-HCl with MgCl₂)

-

HPLC system with UV or MS detector

3.3.2. Procedure

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, the PDE enzyme, and either this compound or cAMP.

-

Incubation: Incubate the reaction mixture at 37 °C for various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Reaction Termination: Stop the reaction by heat inactivation (e.g., 95 °C for 5 minutes) or by adding a quenching solution (e.g., perchloric acid).

-

Sample Analysis: Analyze the samples by HPLC to quantify the amount of remaining substrate (cAMPS-Me or cAMP) and the formation of the degradation product (adenosine 5'-methylphosphonate or AMP).

-

Data Analysis:

-

Plot the concentration of the substrate versus time.

-

Determine the rate of hydrolysis for both compounds.

-

Compare the stability of this compound to that of cAMP.

-

Signaling Pathways and Experimental Workflows

cAMP Signaling Pathway

The canonical cAMP signaling pathway is initiated by the activation of G-protein coupled receptors (GPCRs), leading to the activation of adenylyl cyclase (AC). AC then catalyzes the conversion of ATP to cAMP. cAMP exerts its effects primarily by activating protein kinase A (PKA), which in turn phosphorylates a multitude of downstream target proteins, leading to various cellular responses. The signal is terminated by the hydrolysis of cAMP to AMP by phosphodiesterases (PDEs).

Caption: cAMP signaling pathway with cAMPS-Me interaction.

Experimental Workflow for In Vitro Stability and Degradation Analysis

The following diagram illustrates a logical workflow for conducting a comprehensive in vitro stability and degradation study of this compound.

Caption: Workflow for in vitro stability analysis.

Conclusion

This compound serves as a powerful tool for dissecting cAMP-mediated signaling pathways due to its pronounced resistance to enzymatic degradation by phosphodiesterases. While direct quantitative data on its in vitro stability is limited, the established principles of methylphosphonate chemistry and the experimental protocols outlined in this guide provide a robust framework for its characterization. Researchers and drug development professionals can utilize these methodologies to determine the precise stability profile of cAMPS-Me and its degradation products, ensuring its appropriate and effective application in their studies. Further research to quantify the half-life and degradation kinetics of this important analog under various in vitro conditions is warranted to enhance its utility in the scientific community.

Adenosine 3',5'-cyclic Methylphosphonate vs. cAMP: A Technical Guide to Protein Kinase A Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the binding affinity of adenosine 3',5'-cyclic methylphosphonate (Me-cAMP) in comparison to its natural counterpart, cyclic adenosine monophosphate (cAMP), for Protein Kinase A (PKA). This document is designed to be a valuable resource for researchers in signal transduction, drug discovery, and molecular pharmacology, offering detailed quantitative data, experimental protocols, and visual representations of the underlying molecular interactions.

Executive Summary

Protein Kinase A (PKA) is a crucial enzyme in numerous cellular signaling pathways, with its activity allosterically regulated by the binding of cAMP to its regulatory subunits. The modification of the cyclic phosphate group, as seen in this compound, can significantly alter the binding affinity and subsequent activation of PKA. Understanding these differences is paramount for the development of targeted therapeutics and research tools. This guide synthesizes available data on the binding affinities of these compounds, details the experimental methodologies used to determine these parameters, and provides a visual framework for the PKA signaling pathway and experimental workflows.

Quantitative Binding Affinity Data

| Ligand | PKA Isoform | Dissociation Constant (Kd) | Experimental Method | Reference |

| cAMP | PKA Type I Holoenzyme | 2.9 µM | Not Specified | [1] |

| Sp-cAMPS | PKA Regulatory Subunit I (RI) | Agonist (Activator) | Affinity Chromatography | [2] |

| Rp-cAMPS | PKA Regulatory Subunit I (RI) | Antagonist (Inhibitor) | Affinity Chromatography, Fluorescence | [2][3] |

Note: Sp-cAMPS and Rp-cAMPS are diastereomers of adenosine 3',5'-cyclic monophosphorothioate. Sp-cAMPS typically acts as a PKA agonist, similar to cAMP, while Rp-cAMPS is a competitive inhibitor.[2][3] The binding affinity of Me-cAMP is expected to be influenced by the stereochemistry of the methylphosphonate group in a similar manner.

PKA Signaling Pathway

The canonical PKA signaling pathway is initiated by the binding of an extracellular ligand to a G protein-coupled receptor (GPCR). This event triggers a cascade that leads to the activation of PKA and the subsequent phosphorylation of downstream target proteins.

Caption: The PKA signaling pathway, from ligand binding to cellular response.

Experimental Protocols

The determination of binding affinities for ligands like cAMP and its analogs to PKA relies on precise and well-controlled experimental procedures. Below are detailed methodologies for two commonly employed techniques: Isothermal Titration Calorimetry (ITC) and Fluorescence Polarization (FP).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, allowing for the determination of the dissociation constant (Kd), binding stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Experimental Workflow:

Caption: Workflow for determining binding affinity using Isothermal Titration Calorimetry.

Detailed Methodology:

-

Protein and Ligand Preparation:

-

Express and purify the desired PKA regulatory subunit (e.g., RIα) to >95% purity.

-

Prepare a stock solution of cAMP or Me-cAMP of known concentration.

-

Thoroughly dialyze the protein against the experimental buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Dissolve the ligand in the final dialysis buffer to ensure a perfect buffer match, which is critical to minimize heats of dilution.

-

Accurately determine the concentrations of the protein (e.g., by UV absorbance at 280 nm) and the ligand.

-

-

ITC Instrument Setup:

-

Set the experimental temperature (e.g., 25 °C).

-

Thoroughly clean the sample cell and the injection syringe with the experimental buffer.

-

Load the PKA regulatory subunit solution (typically 10-20 µM) into the sample cell (approx. 200 µL).

-

Load the ligand solution (typically 100-200 µM, 10-fold excess) into the injection syringe.

-

-

Titration:

-

Perform an initial small injection (e.g., 0.4 µL) to remove any air from the syringe tip, and discard this data point during analysis.

-

Perform a series of 1-2 µL injections of the ligand into the protein solution, with a spacing of 120-180 seconds between injections to allow the system to return to baseline. A total of 20-30 injections is typical.

-

-

Data Analysis:

-

Integrate the area under each injection peak to determine the heat change (ΔH) for that injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to an appropriate binding model (e.g., a one-site binding model) using software provided with the instrument to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

-

Fluorescence Polarization (FP) Competition Assay

This technique measures the change in the polarization of fluorescently labeled ligand upon binding to a larger protein. In a competition assay, the binding of a non-labeled ligand is assessed by its ability to displace the fluorescently labeled ligand.

Experimental Workflow:

Caption: Workflow for a competitive fluorescence polarization binding assay.

Detailed Methodology:

-

Reagent Preparation:

-

Prepare purified PKA regulatory subunit in a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, 0.01% Tween-20, pH 7.4).

-

Use a fluorescently labeled cAMP analog (e.g., 8-Fluo-cAMP) as the tracer. The concentration of the tracer should be at or below its Kd for the PKA regulatory subunit.

-

Prepare a serial dilution of the unlabeled competitor (cAMP or Me-cAMP) over a wide concentration range (e.g., from 1 pM to 100 µM).

-

-

Assay Setup:

-

In a 384-well, low-volume, black microplate, add the PKA regulatory subunit, the fluorescent tracer, and the competitor to a final volume of 20-50 µL.

-

Include control wells:

-

Tracer only (for minimum polarization).

-

Tracer and PKA regulatory subunit (for maximum polarization).

-

Buffer only (for background).

-

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 30-60 minutes), protected from light.

-

-

Fluorescence Polarization Measurement:

-

Measure the fluorescence polarization using a plate reader equipped with the appropriate excitation and emission filters for the fluorophore used. The instrument excites the sample with plane-polarized light and measures the intensity of the emitted light in planes parallel and perpendicular to the excitation plane.

-

The polarization (P) is calculated using the formula: P = (Iparallel - G * Iperpendicular) / (Iparallel + G * Iperpendicular), where G is the G-factor of the instrument.

-

-

Data Analysis:

-

Plot the polarization values as a function of the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor that displaces 50% of the bound tracer.

-

Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Tracer]/Kd,tracer), where [Tracer] is the concentration of the fluorescent tracer and Kd,tracer is the dissociation constant of the tracer.

-

Conclusion

The binding of cyclic nucleotides to the regulatory subunits of PKA is a critical step in the activation of this key signaling enzyme. While cAMP is the endogenous activator, synthetic analogs such as this compound offer the potential for modified binding affinities and metabolic stabilities, making them valuable tools for research and potential therapeutic development. The quantitative data, though incomplete for Me-cAMP, suggests that modifications to the cyclic phosphate moiety can have profound effects on PKA interaction. The detailed experimental protocols provided herein for ITC and FP assays offer a robust framework for the precise determination of the binding affinities of these and other novel cAMP analogs. The continued investigation into the structure-activity relationships of these compounds will undoubtedly lead to a deeper understanding of PKA-mediated signaling and the development of more specific and effective modulators of this important kinase.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Cyclic nucleotides as affinity tools: phosphorothioate cAMP analogues address specific PKA subproteomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (RP)-cAMPS inhibits the cAMP-dependent protein kinase by blocking the cAMP-induced conformational transition - PubMed [pubmed.ncbi.nlm.nih.gov]

Adenosine 3',5'-cyclic Methylphosphonate: A Technical Whitepaper on its Therapeutic Potential

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Adenosine 3',5'-cyclic monophosphate (cAMP) is a ubiquitous second messenger that plays a pivotal role in regulating a vast array of cellular processes. As such, the cAMP signaling pathway has emerged as a promising target for therapeutic intervention in a variety of diseases. However, the clinical utility of cAMP itself is limited by its rapid degradation by phosphodiesterases (PDEs) and poor membrane permeability. This has spurred the development of cAMP analogs with improved pharmacological properties. This whitepaper explores the therapeutic potential of a specific analog, Adenosine 3',5'-cyclic methylphosphonate (cAMP-MP), by drawing upon existing knowledge of related phosphate-modified cAMP derivatives. While direct research on cAMP-MP is limited, this document synthesizes available data on analogous compounds to build a comprehensive overview of its likely synthesis, mechanism of action, and potential therapeutic applications.

Introduction to cAMP Signaling

The intracellular signaling cascade initiated by the binding of hormones and neurotransmitters to G-protein-coupled receptors (GPCRs) often involves the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cAMP.[1][2] This elevation in intracellular cAMP concentration triggers the activation of two primary downstream effector proteins: Protein Kinase A (PKA) and Exchange proteins directly activated by cAMP (Epac).[1]

-

PKA Pathway: The binding of cAMP to the regulatory subunits of PKA induces a conformational change that releases the catalytic subunits. These active catalytic subunits then phosphorylate a multitude of substrate proteins, thereby modulating their activity and leading to a cellular response.[1]

-

Epac Pathway: Epac proteins function as guanine nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2. Upon binding cAMP, Epac proteins become activated and facilitate the exchange of GDP for GTP on Rap proteins, initiating a separate cascade of signaling events.[1]

The termination of the cAMP signal is primarily achieved through the hydrolytic activity of phosphodiesterases (PDEs), which convert cAMP to the inactive 5'-AMP. The existence of multiple PDE isoenzymes with distinct tissue distribution and regulatory properties provides an additional layer of control over cAMP signaling.

This compound: A Novel Analog

This compound is a synthetic analog of cAMP in which one of the non-bridging oxygen atoms of the cyclic phosphate moiety is replaced by a methyl group. This modification is anticipated to confer several advantageous properties, most notably resistance to hydrolysis by PDEs.

Synthesis

While a specific synthesis protocol for this compound was not found in the reviewed literature, a probable synthetic route can be inferred from the synthesis of related cAMP analogs, such as phosphoramidates and phosphorothioates. A plausible approach would involve the reaction of adenosine with a methylphosphonic dichloride derivative, followed by cyclization to form the 3',5'-cyclic methylphosphonate ring.

Putative Mechanism of Action

Based on the behavior of other phosphate-modified cAMP analogs, this compound is expected to function as a direct activator of PKA and Epac. The methylphosphonate modification is unlikely to interfere with the binding of the molecule to the cyclic nucleotide-binding domains of these effector proteins. However, the substitution of a non-bridging oxygen with a methyl group may alter the binding affinity and activation kinetics compared to native cAMP.

Signaling Pathway Diagram

Caption: Putative signaling pathway of this compound.

Therapeutic Potential

The enhanced stability and sustained signaling activity of this compound suggest its potential utility in a range of therapeutic areas where modulation of cAMP signaling is beneficial.

Oncology

Elevated cAMP levels have been shown to inhibit the proliferation of certain cancer cell types. The cytotoxic effects of long-chain alkyl phosphoramidates of cAMP against various tumor cell lines have been demonstrated. For instance, cAMP decylamidate exhibited significant cytotoxicity against mouse mastocytoma P-815, mouse mammary tumor FM3A, and human mammary tumor ZR-75 cells. The antiproliferative effects of cAMP are often mediated by PKA, which can suppress DNA synthesis. Therefore, PDE-resistant analogs like cAMP-MP could offer a more sustained anti-cancer effect.

Inflammatory and Autoimmune Diseases

cAMP signaling plays a crucial role in modulating immune responses. Elevation of intracellular cAMP levels in immune cells generally leads to immunosuppression. This suggests that stable cAMP analogs could be effective in treating inflammatory conditions such as ulcerative colitis and other autoimmune disorders.

Neurological Disorders

cAMP signaling is integral to neuronal function, including processes like synaptic plasticity and neuronal survival. Dysregulation of this pathway has been implicated in various neurological and psychiatric disorders. The ability of cAMP analogs to potentiate NMDA receptor-mediated synaptic potentials in the amygdala highlights their potential for treating conditions related to learning, memory, and anxiety.

Experimental Protocols

In Vitro PKA and Epac Activation Assays

Objective: To determine the potency and efficacy of this compound in activating PKA and Epac.

Methodology:

-

PKA Activation Assay:

-

Utilize a commercially available PKA kinase activity assay kit.

-

Incubate purified PKA enzyme with varying concentrations of cAMP-MP and a fluorescently labeled PKA substrate.

-

Measure the phosphorylation of the substrate by monitoring the change in fluorescence.

-

Determine the EC50 value for PKA activation.

-

-

Epac Activation Assay:

-

Employ a commercially available Epac activity assay based on fluorescence resonance energy transfer (FRET).

-

Incubate a FRET-based Epac biosensor with varying concentrations of cAMP-MP.

-

Measure the change in FRET signal upon cAMP-MP binding and Epac activation.

-

Determine the EC50 value for Epac activation.

-

Cell-Based Proliferation Assay

Objective: To evaluate the anti-proliferative effects of this compound on cancer cell lines.

Methodology:

-

Culture a relevant cancer cell line (e.g., P-815, FM3A, or ZR-75) in appropriate growth medium.

-

Seed the cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of cAMP-MP for 48-72 hours.

-

Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

-

Calculate the IC50 value, representing the concentration of cAMP-MP that inhibits cell growth by 50%.

Experimental Workflow Diagram

Caption: A generalized workflow for the preclinical and clinical development of cAMP-MP.

Quantitative Data Summary